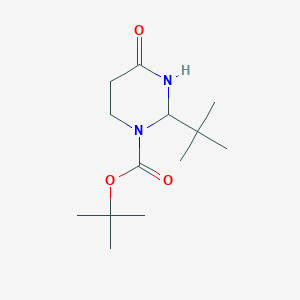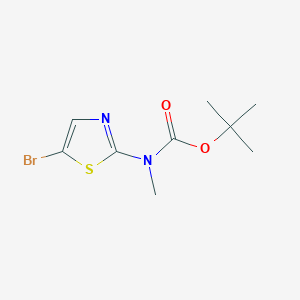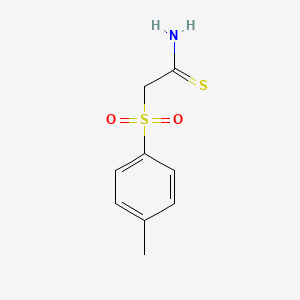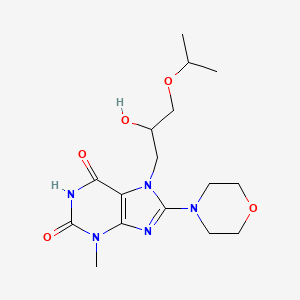![molecular formula C26H22N2O B2428594 2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole CAS No. 477543-87-6](/img/structure/B2428594.png)
2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene” is a chemical compound with the molecular formula C26H22N2O . It is a benzimidazole derivative, a class of compounds known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a bicyclic scaffold containing nitrogen . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the compound’s properties .科学的研究の応用
Anticancer Evaluation
Researchers have synthesized derivatives similar to "2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene" and evaluated their anticancer potential. For instance, a study involved the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives. These compounds were tested for their in vitro anticancer activity, with one compound showing significant activity against a breast cancer cell line (Salahuddin et al., 2014).
Electropolymerization and Spectroelectrochemical Behavior
A study synthesized a compound integrating naphthalene diimide units with carbazole, aiming to explore its redox properties, electropolymerization, and spectroelectrochemical behavior. This research highlighted the compound's potential in creating ambipolar polymers with low band gaps, showcasing its utility in electronic applications (Rybakiewicz et al., 2020).
Novel Synthesis Approaches
Various studies have focused on developing novel synthesis approaches for benzimidazole derivatives, showcasing the versatility and adaptability of these compounds in different chemical reactions. For instance, a green synthesis method using ionic liquid [BDBDMIm]Br for novel benzimidazole derivatives emphasizes the importance of environmentally friendly synthesis techniques (Nikpassand & Pirdelzendeh, 2016).
Fluorescent Probes for pH Sensing
Benzimidazole molecules have been designed, synthesized, and applied as ratiometric fluorescent pH probes in acidic regions, demonstrating high efficiency and fast response. These probes' ability to detect pH changes with minimal interference from metal ions highlights their potential in various sensing applications (Wu et al., 2018).
Metal Ion Sensing
A synthesized naphthalene benzimidazole derivative showed high selectivity and sensitivity towards Al(3+) ions in aqueous media. The study elucidates the mechanism of recognition and its potential for detecting aluminum in environmental samples (Velmurugan et al., 2015).
作用機序
Benzimidazole derivatives exert their effects mainly by interacting with various receptors and proteins. For example, they can interact with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The specific mechanism of action for “2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene” is not detailed in the available literature.
将来の方向性
特性
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-(1-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-19(20-9-3-2-4-10-20)28-25-14-8-7-13-24(25)27-26(28)18-29-23-16-15-21-11-5-6-12-22(21)17-23/h2-17,19H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSXGNHWELFBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2428514.png)



![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B2428520.png)

![Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2428525.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2428527.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2428529.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2428530.png)
![ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2428532.png)
![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2428533.png)
